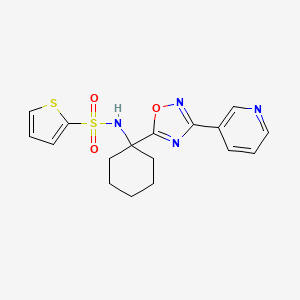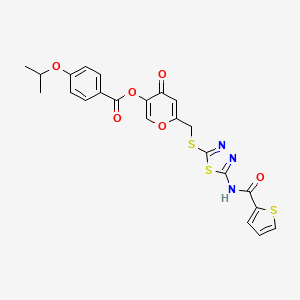
2-Fluoro-5-iodo-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The compound may undergo similar reactions, with the fluorine and iodine atoms possibly acting as leaving groups.
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that benzoic acid derivatives can have various effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-iodo-4-methylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methylbenzoic acid typically involves the introduction of fluorine and iodine atoms onto a methylbenzoic acid precursor. One common method is the nucleophilic fluorination of 1-arylbenziodoxolones, followed by iodination. The reaction conditions often include the use of fluoride salts in polar aprotic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing readily available precursors and efficient catalytic systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Products: Formation of various substituted benzoic acids.
Oxidation Products: Conversion to carboxylic acids or ketones.
Reduction Products: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Fluoro-5-iodo-4-methylbenzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a radiolabeling agent in biological studies, aiding in the tracking of molecular interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparación Con Compuestos Similares
2-Fluoro-5-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Fluoro-5-iodobenzoic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 2-Fluoro-5-iodo-4-methylbenzoic acid is unique due to the combination of fluorine, iodine, and a methyl group on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and other scientific fields.
Propiedades
IUPAC Name |
2-fluoro-5-iodo-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKIRXNEVXOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)
![4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine](/img/structure/B2779884.png)




![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)

![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)

![6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2779903.png)
